molecular formula C13H20N2O B14870513 4-(2-Ethoxyphenyl)-1-methylpyrrolidin-3-amine

4-(2-Ethoxyphenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B14870513
M. Wt: 220.31 g/mol
InChI Key: WSWNHOXNUBKZPQ-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)-1-methylpyrrolidin-3-amine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of an ethoxyphenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group

Preparation Methods

The synthesis of 4-(2-Ethoxyphenyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 2-ethoxyphenylacetonitrile with methylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

4-(2-Ethoxyphenyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted pyrrolidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted amines, ketones, and carboxylic acids.

Scientific Research Applications

4-(2-Ethoxyphenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of neurological disorders and other medical conditions.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect neurotransmitter systems and other signaling pathways.

Comparison with Similar Compounds

4-(2-Ethoxyphenyl)-1-methylpyrrolidin-3-amine can be compared with other similar compounds, such as:

    2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine: This compound shares a similar ethoxyphenyl group but differs in its core structure.

    N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: This compound has a similar ethoxyphenyl group but contains a thieno[3,2-d]pyrimidine core.

    1-Acetyl-4-(4-{4-[(2-Ethoxyphenyl)Thio]-3-Nitrophenyl}Pyridin-2-Yl)Piperazine: This compound also contains an ethoxyphenyl group but is structurally different due to the presence of a piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-(2-ethoxyphenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C13H20N2O/c1-3-16-13-7-5-4-6-10(13)11-8-15(2)9-12(11)14/h4-7,11-12H,3,8-9,14H2,1-2H3

InChI Key

WSWNHOXNUBKZPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2CN(CC2N)C

Origin of Product

United States

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